2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-13(21-14-15-8-16-17(9)14)12(18)7-20-11-5-3-10(19-2)4-6-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMKUPJGEFEOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl thiol derivatives with thiazolo-triazole frameworks. The process includes:
- Preparation of Thiol Derivative : The precursor compound is synthesized by reacting 4-methoxyphenacyl bromide with 4-amino-5-R-4H-1,2,4-triazole-3-thiols in a solvent like ethyl acetate.
- Formation of the Target Compound : The thiol derivative undergoes alkylation with an appropriate electrophile to yield the final product.
Antitumor Activity
Research has shown that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antitumor properties. In vitro studies conducted on various cancer cell lines (including breast cancer and leukemia) demonstrated that these compounds can inhibit cell proliferation effectively.
The antitumor activity is attributed to the ability of the compound to induce apoptosis and inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that it shows effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.046 µM | |
| Escherichia coli | 0.68 µM | |
| Candida albicans | 2.96 µM |
The presence of the sulfanyl group enhances its interaction with microbial enzymes, leading to increased potency against resistant strains.
The biological activity of this compound is primarily linked to its structural features:
- Thiazole and Triazole Rings : These heterocycles are known for their ability to interact with biological targets such as enzymes and receptors.
- Sulfanyl Group : This moiety contributes to the compound's reactivity and potential for forming stable interactions with biomolecules.
Case Studies
A series of experiments have been conducted to evaluate the efficacy of this compound in various biological contexts:
- In Vitro Cancer Cell Studies : The National Cancer Institute assessed the antitumor activity against 60 different cancer cell lines using the sulforhodamine B assay. Results indicated that compounds similar to this one showed promising results in inhibiting tumor growth across multiple types of cancer cells.
- Antimicrobial Testing : A comparative study involving several derivatives revealed that modifications in the phenyl ring significantly affected antimicrobial potency, suggesting a structure-activity relationship that can guide future drug design efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
